

# pharmacology of Centbucridine non-ester non-amide

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## Compound Focus: Centbucridine

CAS No.: 82636-28-0

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## Chemical Profile and Core Pharmacology

**Centbucridine** is a unique local anesthetic agent with the following core characteristics:

- **Chemical Name:** 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride [1] [2].
- **Chemical Class:** A quinoline derivative, explicitly categorized as a **non-ester, non-amide** compound [2] [3].
- **Place of Origin:** It was synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India [1] [2] [3].
- **Key Pharmacological Advantage:** It possesses an **inherent vasoconstrictor property** [2] [3] [4]. This distinguishes it from many other local anesthetics like lignocaine, which cause vasodilation and often require the addition of vasoconstrictors such as adrenaline.

## Efficacy and Clinical Data Comparison

The following table summarizes key quantitative data from comparative clinical studies of **Centbucridine** versus Lignocaine, a gold standard in local anesthesia.

Parameter	Centbuclidine (0.5%)	Lignocaine (2% with Adrenaline)	Statistical Significance & Context
Relative Potency	0.5% concentration	2% concentration	Reported to be 4-8 times more potent than Lignocaine [1] [2].
Onset of Anesthesia	162.92 ± 64.4 seconds [2]	176.03 ± 58.2 seconds [2]	Not statistically significant (P=0.121); similar rapid onset [2].
Duration of Anesthesia	151.01 ± 44.4 minutes [2]	111.07 ± 24.9 minutes [2]	Statistically significant longer duration (P=0.00) [2].
Anesthesia Depth (VAS Score 0)	82% of patients [2]	83% of patients [2]	No significant difference; both provide adequate depth for procedures [2].
Cardiovascular Effects	No significant changes from baseline [2] [3].	Mild blood pressure fluctuations in some patients [1] [2].	Centbuclidine offers superior cardiovascular stability, beneficial when vasoconstrictors are contraindicated [2] [3].

## Detailed Experimental Protocols

For researchers seeking to replicate or evaluate past studies, here are the methodologies from key clinical trials.

### Protocol for Dental Extraction Efficacy Study [2]

This is a representative example of a randomized controlled trial (RCT) design.

- **Objective:** To compare the efficacy and cardiovascular effects of 0.5% **Centbuclidine** HCl with 2% Lignocaine HCl with adrenaline (1:200,000) for mandibular molar extraction.
- **Study Design:** Double-blind, randomized controlled trial.
- **Participants:** 198 healthy adults (ASA-I), aged 18-60.
- **Intervention:**
  - **Group I:** Received a single cartridge of 0.5% **Centbuclidine** HCl (n=100).
  - **Group II:** Received a single cartridge of 2% Lignocaine HCl with 1:200,000 adrenaline (n=98).

- Administration was via a standardized Inferior Alveolar Nerve Block.
- **Assessment Criteria:**
  - **Onset of Anesthesia:** Measured in seconds, both subjectively (patient-reported numbness) and objectively (loss of sharp sensation to pinprick test with a 20-gauge needle).
  - **Duration of Anesthesia:** Time in minutes from onset until the patient reported a return of normal sensation, confirmed objectively.
  - **Depth of Anesthesia:** Assessed using a Visual Analogue Scale (VAS: 0="no pain" to 5="unbearable pain") during the procedure.
  - **Cardiovascular Parameters:** Pulse and blood pressure were recorded pre-operatively (baseline) and at 10, 20, 30, and 60-minute intervals post-injection.
- **Statistical Analysis:** Student's t-test was used, with a p-value of less than 0.05 considered statistically significant.

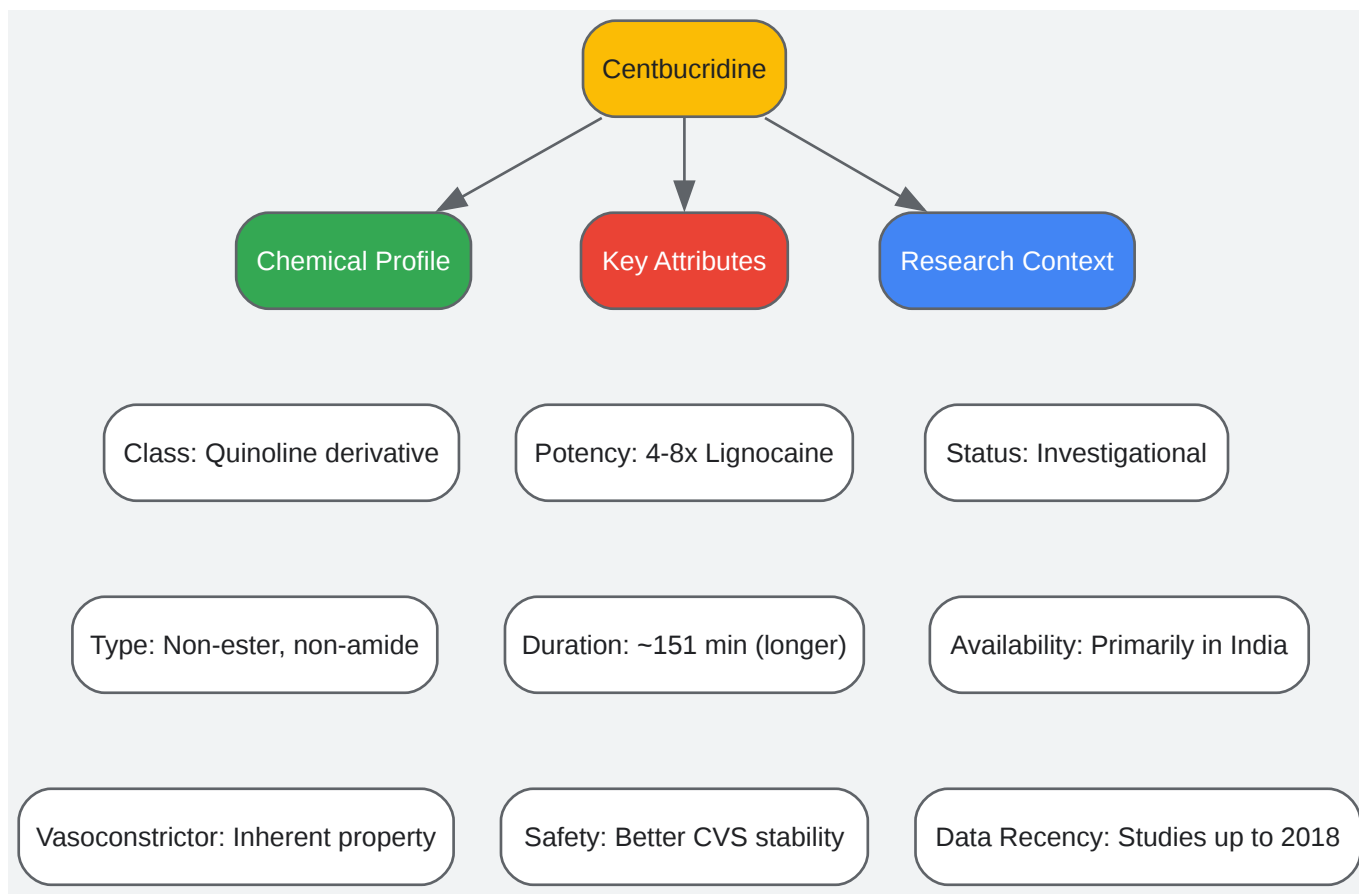
## Protocol for Neurotoxicity Evaluation (Pre-Clinical) [1]

A foundational animal study that informed the clinical safety profile.

- **Objective:** Experimental evaluation of the potential neurotoxicity of **Centbucridine**.
- **Methodology:** The study assessed the direct effects of the drug on nerve structure and function in an animal model, though the specific details of the model and dosing are not provided in the available abstract [1].
- **Key Finding:** The study concluded that **Centbucridine** did not cause permanent alteration of nerve structure, aligning with one of the key properties of an ideal local anesthetic [1].

## Pharmacological Profile and Research Context

The diagram below synthesizes the available information on **Centbucridine**'s characteristics and research status, which may be useful for project planning.



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*Centbucridine's technical profile highlights its unique chemistry and clinical advantages within a specific research context.*

## Limitations and Research Gaps

The most critical consideration for a professional audience is the scope and recency of the available data:

- **Dated Research:** The latest primary clinical study identified is from 2018. There is a significant lack of recent, large-scale clinical trials or post-market surveillance data.
- **Geographical Limitation:** Nearly all published research on **Centbucridine** originates from institutions in India. Its evaluation and acceptance in broader international regulatory frameworks (like the US FDA or European EMA) are not documented in the search results.
- **Mechanistic Gaps:** While the clinical efficacy and safety are documented, the **exact molecular signaling pathway** and **detailed metabolic fate** (pharmacokinetics) of **Centbucridine** are not elaborated in the available literature. Its "inherent vasoconstrictor" property is noted, but the specific mechanism remains an area for further investigation.

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## References

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